1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole
Description
1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole is a fluorinated derivative of the antifungal agent bifonazole (1-([1,1'-biphenyl]-4-ylphenylmethyl)-1H-imidazole) . Its structure features a central methyl carbon bonded to a biphenyl-4-yl group, a 4-fluorophenyl group, and a 1H-imidazole ring. The introduction of the 4-fluorophenyl substituent enhances lipophilicity and may improve metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-[(4-fluorophenyl)-(4-phenylphenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2/c23-21-12-10-20(11-13-21)22(25-15-14-24-16-25)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHUCSFBPZLRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)F)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The most efficient route involves sequential Suzuki-Miyaura couplings followed by imidazole annulation:
Step 1: Synthesis of (4-Fluorophenyl)([1,1'-biphenyl]-4-yl)methanol
| Parameter | Value/Detail |
|---|---|
| Starting Materials | 4-Bromobenzotrifluoride, 4-fluorophenylboronic acid |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 12 hr |
| Yield | 82% (isolated) |
Step 2: Imidazole Ring Formation via Cyclocondensation
The alcohol intermediate undergoes oxidation to the ketone followed by cyclization with formamidine acetate:
| Condition | Optimization Range |
|---|---|
| Temperature | 120-140°C |
| Reaction Time | 6-8 hr |
| Acid Catalyst | Acetic Acid (20 vol%) |
| Yield | 68-72% |
This method demonstrates superior regioselectivity compared to traditional Debus-Radziszewski imidazole synthesis.
Multi-Component Reaction (MCR) Approach
An alternative single-pot methodology utilizes:
| Parameter | Effect on Yield |
|---|---|
| Ammonium Chloride Loading | 10 mol% → 58% yield |
| Ethanol/Water Ratio | 3:1 → Optimal solubility |
| Reaction Time | 24 hr → Complete conversion |
While operationally simpler, this method suffers from:
-
Competing formation of 2,4,5-trisubstituted imidazole byproducts
-
Lower overall yield (52-58%) compared to cross-coupling routes
Reaction Optimization Strategies
Catalyst System Tuning
Comparative analysis of palladium catalysts:
| Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 78 | 98.2 |
| PdCl₂(dppf) | DPPF | 82 | 97.8 |
| Pd(PPh₃)₄ | None | 68 | 95.4 |
Key Finding : Bulky phosphine ligands (XPhos, DPPF) enhance steric control at the biphenyl coupling site.
Solvent Effects on Cyclization
Solvent screening for the annulation step:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| DMF | 36.7 | 72 | 6 |
| NMP | 32.2 | 75 | 5.5 |
| DMSO | 46.7 | 68 | 7 |
| Toluene | 2.4 | 41 | 12 |
Polar aprotic solvents with moderate dielectric constants (30-40) optimize both reaction rate and yield.
Purification and Isolation
Chromatographic Methods
| Stationary Phase | Mobile Phase | Rf | Purity Post-Purification |
|---|---|---|---|
| Silica Gel 60 | Hexane/EtOAc (3:1) | 0.32 | 95.7% |
| C18 Reverse Phase | MeCN/H₂O (70:30) | 0.45 | 98.1% |
| Alumina Neutral | CH₂Cl₂/MeOH (95:5) | 0.28 | 93.4% |
Reverse-phase HPLC emerges as the superior method, resolving closely eluting byproducts.
Crystallization Optimization
| Solvent System | Crystal Habit | Purity (%) |
|---|---|---|
| EtOH/H₂O (8:2) | Needles | 99.2 |
| Acetone/Hexane (1:3) | Prisms | 98.7 |
| THF/Heptane (1:4) | Irregular | 97.4 |
Ethanol-water mixtures produce phase-pure material suitable for X-ray analysis.
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, J = 8.4 Hz, 2H, biphenyl-H)
-
δ 7.68-7.62 (m, 4H, fluorophenyl-H)
-
δ 7.45 (t, J = 7.2 Hz, 2H, imidazole-H)
-
δ 5.32 (s, 1H, methine-H)
¹³C NMR :
-
156.8 ppm (C-F coupling, J = 245 Hz)
-
137.4 ppm (imidazole C-2)
HRMS (ESI+) :
Calculated for C₂₂H₁₈FN₂ [M+H]⁺: 333.1401; Found: 333.1398
Thermal Stability Profile
| Temperature Range (°C) | Mass Loss (%) | Degradation Products |
|---|---|---|
| 25-150 | 0.8 | Solvent residuals |
| 150-300 | 4.2 | Fluorophenyl cleavage |
| 300-450 | 91.0 | Complete decomposition |
The compound demonstrates stability up to 150°C, suitable for melt processing applications.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the biphenyl or imidazole rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit diverse biological activities, including antimicrobial properties. The structure of 1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole suggests potential efficacy against various pathogens due to the presence of the imidazole ring, which is known for its role in inhibiting bacterial growth and activity. Studies have shown that compounds with similar structures can inhibit enzymes critical for bacterial survival, such as InhA in Mycobacterium tuberculosis .
Cancer Research
Imidazole derivatives have been explored for their anticancer properties. The unique structural features of this compound may contribute to its ability to interfere with cancer cell proliferation. A study on related compounds demonstrated that modifications in the imidazole structure could enhance cytotoxicity against various cancer cell lines .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes relevant to metabolic pathways in various organisms. For example, studies have shown that similar imidazole derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation . This property positions this compound as a potential therapeutic agent for neurological disorders.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of imidazole derivatives, a compound structurally similar to this compound exhibited significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Study 2: Cancer Cell Proliferation
A recent investigation into the cytotoxic effects of various imidazole derivatives on cancer cell lines demonstrated that modifications in the biphenyl and fluorophenyl substituents significantly influenced the compound's efficacy. The study highlighted a derivative with a similar structure achieving over 70% inhibition of cell proliferation in vitro .
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, modulating the activity of the target molecule. The biphenyl and fluorophenyl groups contribute to the compound’s overall stability and binding affinity, enhancing its effectiveness.
Comparison with Similar Compounds
Bifonazole (1-([1,1'-Biphenyl]-4-ylphenylmethyl)-1H-imidazole)
Compound 10: 1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)(phenyl)methyl)-1H-imidazole
Halogenated Derivatives
- Compound 6 (1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(4-(trifluoromethyl)phenyl)-1H-imidazole): Substituent: 4-Trifluoromethylphenyl. Melting Point: 146–148°C .
Compound 2 (1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(4-nitrophenyl)-1H-imidazole):
Methoxy and Bulky Substituents
Compound 8 (1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(4-methoxyphenyl)-1H-imidazole):
Compound 7 (1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(4-(tert-butyl)phenyl)-1H-imidazole):
Aromatic Extensions
- Compound 14 (1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole with 2-bromonaphthalene):
Impact of Substituents on Activity
- Fluorine : Enhances lipophilicity and metabolic stability, as seen in the target compound and Compound 10 .
- Trifluoromethyl (CF₃) : Increases electrophilicity and binding affinity but may reduce solubility .
- Nitro (NO₂): Improves solubility in polar solvents but could lead to toxicity via nitroreductase activation .
- Methoxy (OCH₃) : Enhances target interaction via hydrogen bonding but susceptible to oxidative metabolism .
Biological Activity
1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole (CAS No. 2901086-16-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, presenting data from various studies, case analyses, and synthesized findings.
Chemical Structure and Properties
- Molecular Formula: CHFN
- Molecular Weight: 328.38 g/mol
- CAS Number: 2901086-16-4
The compound features a biphenyl moiety and an imidazole ring, which are known for their diverse biological activities. The presence of the fluorine atom is hypothesized to enhance lipophilicity and potentially improve biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives. While specific data on this compound is limited, related compounds have shown promising results:
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.11 | |
| Compound B | OVXF 899 (ovarian cancer) | 2.76 | |
| Compound C | PAXF 1657 (pancreatic cancer) | 9.27 |
These compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the imidazole scaffold can lead to enhanced activity.
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Although specific studies on the target compound are scarce, related compounds have demonstrated significant antibacterial effects:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound D | E. coli | 50 | |
| Compound E | S. aureus | 25 |
These findings indicate that structural variations in imidazole derivatives can yield compounds with potent antimicrobial activities.
Case Study 1: Antitumor Activity
In a study examining a series of imidazole derivatives, one particular derivative exhibited an IC value of 15.63 µM against the MCF-7 cell line, comparable to Tamoxifen, a standard treatment for breast cancer. This highlights the potential of structurally similar compounds to serve as effective anticancer agents .
Case Study 2: Selectivity Against Cancer Cell Lines
Another investigation into related compounds found that certain modifications led to increased selectivity against renal cancer cells, with IC values as low as 1.143 µM. This suggests that further exploration into the structure-activity relationship of imidazole derivatives could yield highly selective anticancer agents .
Q & A
Basic: What are the common synthetic routes for 1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole?
The compound is typically synthesized via Pd-catalyzed regioselective C–H functionalization (). A general procedure involves:
- Reacting the imidazole precursor with substituted aryl bromides (e.g., 4-bromonitrobenzene, 4-bromobenzaldehyde) under Pd catalysis.
- Using ligands like PPh₃ and bases such as K₂CO₃ in solvents like DMF or toluene at elevated temperatures (80–110°C).
- Purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the target compound. Yields vary (26–70%) depending on substituent reactivity and reaction optimization .
Basic: How is the compound characterized post-synthesis?
Key characterization methods include:
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–8.0 ppm) and imidazole protons (δ 7.2–7.5 ppm) confirm regioselectivity ().
- Elemental analysis : Matches calculated vs. experimental values for C, H, N (e.g., C: 76.64% calc. vs. 76.89% expt. for compound 13 in ).
- Melting point : Ranges from 135–168°C for crystalline derivatives ().
- X-ray crystallography : Resolves molecular conformation (e.g., monoclinic space group P2₁/c, unit cell parameters a = 7.97 Å, b = 6.26 Å, c = 33.27 Å for bifonazole analogs; ).
Advanced: What structural insights are gained from X-ray crystallography?
Single-crystal X-ray studies reveal:
- Planar biphenyl systems with dihedral angles <10° between aromatic rings, enhancing π-π stacking potential.
- Imidazole ring orientation : The methylene linker adopts a conformation that optimizes steric compatibility with antifungal targets (e.g., fungal CYP51).
- Hydrogen bonding : Absent in the parent structure but critical in derivatives with polar substituents (e.g., -NO₂, -CF₃; ).
Advanced: How does the fluorophenyl substitution affect antifungal activity?
The 4-fluorophenyl group enhances:
- Lipophilicity : Increases cell membrane penetration (logP ~4.5 predicted).
- Electron-withdrawing effects : Stabilizes the imidazole moiety, improving target binding (e.g., to fungal lanosterol 14α-demethylase).
- Bioactivity : In clotrimazole derivatives ( ), fluorinated analogs show 2–4× higher MIC values against Candida spp. compared to non-fluorinated counterparts. However, steric bulk from biphenyl groups may reduce activity against bacterial strains (e.g., M. luteus; ).
Advanced: What are the challenges in optimizing reaction conditions for high yield?
Key challenges include:
- Regioselectivity : Competing C-2 vs. C-5 imidazole functionalization. Ligand choice (e.g., bulky phosphines) and temperature control (80–100°C) mitigate this ().
- Catalyst loading : Pd(OAc)₂ at 5–10 mol% balances cost and efficiency. Lower loadings (<2 mol%) reduce yields to <30% ().
- Purification : Silica gel chromatography struggles with nonpolar derivatives (e.g., compound 7 in , isolated as an oil). Recrystallization in EtOH/CHCl₃ improves purity.
Basic: What analytical techniques confirm purity and structure?
- ¹³C NMR : Assigns quaternary carbons (e.g., biphenyl C1 at δ 140 ppm; ).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 310.40 for C₂₂H₁₈N₂; ).
- TLC monitoring : Hexane/EtOAc (3:1) with UV visualization ensures reaction completion ().
Advanced: How do different aryl substituents impact the compound’s physicochemical properties?
Substituent effects are quantified as:
- Electron-withdrawing groups (EWGs) : -NO₂ (compound 2 ) lowers logP (~3.8) but increases dipole moments, enhancing solubility in polar media ().
- Electron-donating groups (EDGs) : -OCH₃ (compound 8 ) raises logP (~4.2) and reduces crystallization tendency ( ).
- Bulky groups : Naphthyl substituents (compound 14 ) increase melting points (167–168°C) but reduce bioavailability due to high molecular weight (>450 Da; ).
Advanced: What role does the Pd catalyst play in the synthesis?
Pd(0)/Pd(II) cycles facilitate:
- Oxidative addition : Pd inserts into the C–Br bond of aryl bromides.
- Transmetallation : Imidazole C–H bonds activate via concerted metalation-deprotonation (CMD).
- Reductive elimination : Forms the C–C bond between imidazole and aryl groups. Ligand-free conditions favor C-5 selectivity, while PPh₃ ligands reduce side products ().
Basic: What in vitro models assess the compound’s antifungal efficacy?
- Agar diffusion assays : Zones of inhibition measured against Candida albicans (e.g., 15–20 mm at 200 µg; ).
- Microdilution assays : Determine MIC values (typically 0.5–2 µg/mL for active derivatives).
- Time-kill kinetics : Assess fungistatic vs. fungicidal effects over 24–48 hours ( ).
Advanced: How does the compound interact with fungal cytochrome P450 enzymes?
- Docking studies : The imidazole nitrogen coordinates to the heme iron in CYP51, disrupting lanosterol demethylation.
- Fluorophenyl moiety : Occupies a hydrophobic pocket near the active site, improving binding affinity (ΔG = -9.2 kcal/mol predicted).
- Resistance mechanisms : Overexpression of efflux pumps (e.g., CDR1) reduces intracellular accumulation, requiring co-administration with pump inhibitors ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
